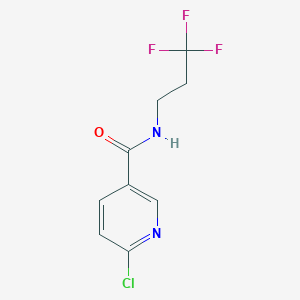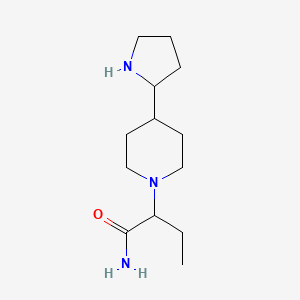![molecular formula C16H23ClN2 B7569710 1-[(2-Chlorophenyl)methyl]-4-pyrrolidin-2-ylpiperidine](/img/structure/B7569710.png)
1-[(2-Chlorophenyl)methyl]-4-pyrrolidin-2-ylpiperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(2-Chlorophenyl)methyl]-4-pyrrolidin-2-ylpiperidine, also known as CPP, is a synthetic compound that belongs to the piperidine family of drugs. This molecule has received significant attention in the scientific community due to its unique pharmacological properties. CPP acts as an antagonist at the N-methyl-D-aspartate (NMDA) receptor, which is a subtype of glutamate receptor that plays a crucial role in the central nervous system.
Wirkmechanismus
1-[(2-Chlorophenyl)methyl]-4-pyrrolidin-2-ylpiperidine acts as a non-competitive antagonist at the NMDA receptor, which is a subtype of glutamate receptor that plays a crucial role in the central nervous system. By blocking the NMDA receptor, this compound can modulate the release of neurotransmitters, such as dopamine and serotonin, and prevent the excitotoxicity that can occur in certain neurological disorders.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including the modulation of synaptic plasticity, the regulation of calcium signaling, and the reduction of oxidative stress. This compound has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that promotes the growth and survival of neurons.
Vorteile Und Einschränkungen Für Laborexperimente
1-[(2-Chlorophenyl)methyl]-4-pyrrolidin-2-ylpiperidine has several advantages for laboratory experiments, including its high potency and selectivity for the NMDA receptor. However, this compound also has limitations, including its potential toxicity and the need for careful dosing and administration.
Zukünftige Richtungen
There are several potential future directions for the study of 1-[(2-Chlorophenyl)methyl]-4-pyrrolidin-2-ylpiperidine, including the development of more selective NMDA receptor antagonists, the investigation of this compound's effects on other neurotransmitter systems, and the exploration of this compound's potential therapeutic applications in other neurological disorders. Additionally, further research is needed to better understand the mechanisms underlying this compound's effects on synaptic plasticity and learning.
Synthesemethoden
1-[(2-Chlorophenyl)methyl]-4-pyrrolidin-2-ylpiperidine can be synthesized using a variety of methods, including the reductive amination of 1-(2-chlorophenyl)propan-2-one with pyrrolidine and piperidine. Another method involves the condensation of 1-(2-chlorophenyl)propan-2-one with pyrrolidine, followed by the reduction of the resulting imine with sodium borohydride.
Wissenschaftliche Forschungsanwendungen
1-[(2-Chlorophenyl)methyl]-4-pyrrolidin-2-ylpiperidine has been extensively studied for its potential therapeutic applications in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia. This compound has also been used as a tool in neuroscience research to study the role of the NMDA receptor in synaptic plasticity and learning.
Eigenschaften
IUPAC Name |
1-[(2-chlorophenyl)methyl]-4-pyrrolidin-2-ylpiperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23ClN2/c17-15-5-2-1-4-14(15)12-19-10-7-13(8-11-19)16-6-3-9-18-16/h1-2,4-5,13,16,18H,3,6-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLRLYQQCAJUEPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2CCN(CC2)CC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2-aminoethyl)-1-[(3-hydroxyphenyl)methyl]piperidine-3-carboxamide](/img/structure/B7569650.png)


![3-[(2,2-Dimethylpyrrolidine-1-carbonyl)amino]propanoic acid](/img/structure/B7569667.png)
![1-[3-(Aminomethyl)phenyl]-3-(4-nitrophenyl)urea](/img/structure/B7569681.png)
![N-[3-(aminomethyl)phenyl]-5-chlorothiophene-2-sulfonamide](/img/structure/B7569683.png)
![1-[1-(3,5-Dimethylpiperidin-1-yl)sulfonylpiperidin-2-yl]ethanamine](/img/structure/B7569686.png)
![[2-(1-Aminoethyl)piperidin-1-yl]-pyridin-2-ylmethanone](/img/structure/B7569688.png)
![1-[(3-Chlorophenyl)methyl]-4-pyrrolidin-2-ylpiperidine](/img/structure/B7569702.png)


![3-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrazin-2-amine](/img/structure/B7569740.png)
